molecular formula C35H24N6Na2O11S3 B12725421 Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate CAS No. 82508-83-6

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate

Cat. No.: B12725421
CAS No.: 82508-83-6
M. Wt: 846.8 g/mol
InChI Key: PAZOCDMRVPQWRP-UHFFFAOYSA-L
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Description

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate involves multiple steps, including diazotization and coupling reactions. The process typically begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical transformations under controlled conditions. The final product is then purified through filtration, crystallization, or other separation techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulphones, while reduction typically produces aromatic amines.

Scientific Research Applications

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets and pathways involved in its action depend on the specific application. For example, in biological staining, the compound binds to cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate is unique due to its specific structure and properties. Similar compounds include other azo dyes, such as:

  • Disodium 4,4’-bis(2-sulphostyryl)biphenyl
  • Disodium 4,4’-bis(4-aminophenyl)azo-2,2’-stilbenedisulphonate
  • Disodium 4,4’-bis(4-nitrophenyl)azo-2,2’-stilbenedisulphonate

These compounds share similar azo linkages but differ in their substituents and overall structure, leading to variations in their properties and applications.

Properties

CAS No.

82508-83-6

Molecular Formula

C35H24N6Na2O11S3

Molecular Weight

846.8 g/mol

IUPAC Name

disodium;7-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C35H26N6O11S3.2Na/c1-22-2-14-29(15-3-22)55(50,51)52-28-12-8-25(9-13-28)37-39-26-10-16-30-31(20-26)34(53(44,45)46)19-18-32(30)40-38-24-6-4-23(5-7-24)36-33-17-11-27(41(42)43)21-35(33)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2

InChI Key

PAZOCDMRVPQWRP-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC4=C(C=CC(=C4C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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